molecular formula C20H19N3O5S B11175794 4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Cat. No.: B11175794
M. Wt: 413.4 g/mol
InChI Key: FLVKAPRVWNAIEM-UHFFFAOYSA-N
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Description

4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzyl group with methoxy substituents, and an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the thiadiazole derivative.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit enzymes involved in inflammation and cancer progression.

    Modulating Pathways: It may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

[4-[[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C20H19N3O5S/c1-12(24)28-15-7-5-14(6-8-15)19(25)21-20-23-22-18(29-20)11-13-4-9-16(26-2)17(10-13)27-3/h4-10H,11H2,1-3H3,(H,21,23,25)

InChI Key

FLVKAPRVWNAIEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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